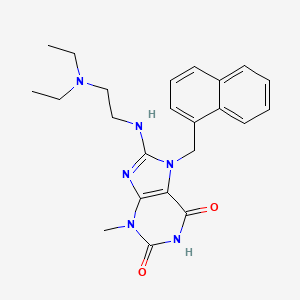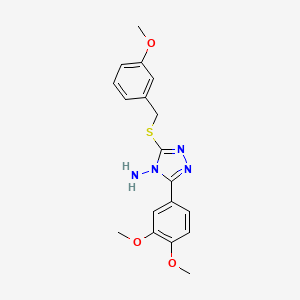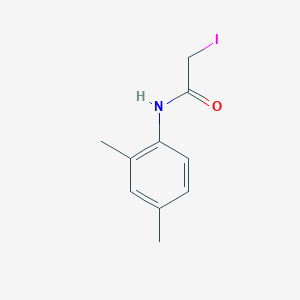
4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrobenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its two nitro groups and two methyl groups attached to a benzene ring, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrobenzene typically involves multi-step organic reactions. One common method starts with the nitration of toluene to produce 4-methyl-2-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts alkylation using 4-methyl-2-nitrobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in acidic conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products
Reduction: 4-Methyl-1-(2-(4-methyl-2-aminophenyl)ethyl)-2-aminobenzene.
Oxidation: 4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrobenzoic acid.
Substitution: Halogenated derivatives like 4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrochlorobenzene.
Scientific Research Applications
4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and amine derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its functional groups. The nitro groups can undergo reduction to form amines, which are known to interact with various biological targets, including enzymes and receptors. The aromatic structure allows for interactions with DNA and proteins, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrotoluene: A precursor in the synthesis of the target compound.
4-Methyl-2-nitroaniline: A reduced form with amine groups instead of nitro groups.
4-Methyl-2-nitrobenzoic acid: An oxidized form with carboxylic acid groups.
Uniqueness
4-Methyl-1-(2-(4-methyl-2-nitrophenyl)ethyl)-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual nitro and methyl groups provide a versatile platform for further chemical modifications, making it valuable in various synthetic and industrial applications.
This comprehensive overview highlights the significance of this compound in both scientific research and industrial applications
Properties
CAS No. |
856796-03-7 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-methyl-1-[2-(4-methyl-2-nitrophenyl)ethyl]-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-5-13(15(9-11)17(19)20)7-8-14-6-4-12(2)10-16(14)18(21)22/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
KPOQNWFKLHNDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Hydroxyethyl)-3-methyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12036022.png)

![[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12036031.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12036034.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-ethyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12036040.png)
![N-(2,6-dimethylphenyl)-2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B12036043.png)
![4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12036050.png)


![3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036085.png)
![5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12036092.png)


![N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12036104.png)
